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molecular formula C10H11NO5 B8359760 2-Methyl-2-(3-nitrophenoxy)propanoic acid

2-Methyl-2-(3-nitrophenoxy)propanoic acid

Cat. No. B8359760
M. Wt: 225.20 g/mol
InChI Key: RPLPDFUFYZSFOI-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

The mixture of ethyl 2-methyl-2-(3-nitrophenoxy)propanoate (3.5 g, 13.82 mmol) and LiOH.H2O (2.320 g, 55.3 mmol) in Tetrahydrofuran (7 ml), MeOH (7 ml) and Water (7 ml) was stirred at room temperature for 4 hr. The reaction mixture was concentrated under vacuum and the residue was neutralised with 1N HCl, solid separated was filtered and treated with pentane to afford the title product (2.68 g).
Name
ethyl 2-methyl-2-(3-nitrophenoxy)propanoate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=1)([CH3:8])[C:3]([O:5]CC)=[O:4].O[Li].O>O1CCCC1.CO.O>[CH3:8][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
ethyl 2-methyl-2-(3-nitrophenoxy)propanoate
Quantity
3.5 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=CC(=CC=C1)[N+](=O)[O-]
Name
LiOH.H2O
Quantity
2.32 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
treated with pentane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C(=O)O)(C)OC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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